molecular formula C18H21ClN6O2S B2680961 N-(4-chlorophenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 1013788-88-9

N-(4-chlorophenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No. B2680961
CAS RN: 1013788-88-9
M. Wt: 420.92
InChI Key: RJPPLAPORLJOAZ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H21ClN6O2S and its molecular weight is 420.92. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Novel Co(II) and Cu(II) Coordination Complexes : Pyrazole-acetamide derivatives were studied for their role in forming coordination complexes with Co(II) and Cu(II). These complexes demonstrated significant antioxidant activity, suggesting potential for biomedical applications in combating oxidative stress-related diseases (Chkirate et al., 2019).

Herbicide Activity

Chloroacetamide Inhibition of Fatty Acid Synthesis : Compounds related to chloroacetamides, including structures with pyrazole and acetamide functionalities, have been utilized as herbicides to control a variety of annual grasses and broad-leaved weeds, indicating their potential application in agricultural sciences (Weisshaar & Böger, 1989).

Insecticidal Properties

Innovative Heterocycles against Cotton Leafworm : The synthesis and assessment of heterocycles incorporating a thiadiazole moiety demonstrated insecticidal properties against the cotton leafworm. This suggests that related compounds might be developed for pest control applications (Fadda et al., 2017).

Structural Characterization and Potential Applications

Isostructural Thiazoles : Studies on isostructural thiazoles with chlorophenyl and fluorophenyl groups have laid the groundwork for understanding the crystal structures of such compounds, which could inform the design of materials with specific electronic or optical properties (Kariuki et al., 2021).

Antimicrobial Agents

Thiophene, Thienopyrimidine, and Thienothiadiazine Derivatives : The synthesis of compounds incorporating antipyrine with antimicrobial potential suggests that similar molecules could be developed as new antimicrobial agents, highlighting the importance of structural diversity in drug discovery (Aly et al., 2011).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN6O2S/c1-4-25-10-14(17(23-25)27-5-2)16-21-22-18(24(16)3)28-11-15(26)20-13-8-6-12(19)7-9-13/h6-10H,4-5,11H2,1-3H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPPLAPORLJOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

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